
Thiomorpholin-4-ylacetic acid hydrochloride
Descripción general
Descripción
Thiomorpholin-4-ylacetic acid hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C6H11NO2S•HCl and a molecular weight of 197.68 .
Molecular Structure Analysis
The InChI code for Thiomorpholin-4-ylacetic acid hydrochloride is 1S/C6H11NO2S.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Thiomorpholin-4-ylacetic acid hydrochloride is a powder at room temperature . Its molecular weight is 197.69 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiomorpholin derivatives, including Thiomorpholin-4-ylacetic acid hydrochloride, have been explored for their antimicrobial activities. A study synthesized various Thiomorpholine derivatives and tested their antimicrobial effectiveness. These compounds showed promising results in increasing microbial intracellular concentration and decreasing microbial resistance (Kardile & Kalyane, 2010).
Reactivity and Chemical Transformations
Thiomorpholin-4-ylacetic acid hydrochloride has been studied for its reactivity, specifically in transformations into various derivatives. Research has detailed the synthesis and reactions of Thiomorpholine and its alkyl-substituted derivatives, focusing on their potential in various chemical reactions and transformations (Asinger, Saus, Wachtendonk, et al., 1980).
Corrosion Inhibition
Another significant application of Thiomorpholin-4-ylacetic acid hydrochloride is in the field of corrosion inhibition. Studies have shown that compounds like Thiomorpholin-4-ylmethyl-phosphonic acid demonstrate effective corrosion inhibition properties in various environments, such as in sodium chloride solutions and natural seawater (Amar, Benzakour, Derja, et al., 2006).
Asymmetric Epoxidation of Aldehydes
Research has also investigated the use of Thiomorpholin-4-ylacetic acid hydrochloride in asymmetric epoxidation of aldehydes. Studies demonstrated that chiral nonracemic Thiomorpholines can be used as catalysts in these reactions, providing excellent yields and enantioselectivities (Hansch, Illa, McGarrigle, & Aggarwal, 2008).
Catalytic Applications
Additionally, Thiomorpholin-4-ylacetic acid hydrochloride has been explored for its potential in catalytic applications. Studies involving the synthesis of novel hydrogels containing Thiomorpholine derivatives highlighted their utility in the preparation of gold nanoparticles and their catalytic activities in various chemical reactions (Ilgin, Ozay, & Ozay, 2019).
Propiedades
IUPAC Name |
2-thiomorpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c8-6(9)5-7-1-3-10-4-2-7;/h1-5H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMIBRZQBIGSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholin-4-ylacetic acid hydrochloride | |
CAS RN |
1158584-44-1 | |
| Record name | 2-(thiomorpholin-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3086131.png)
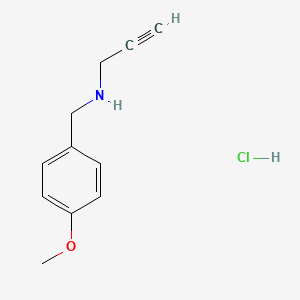
![{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086138.png)
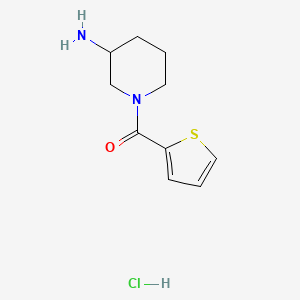
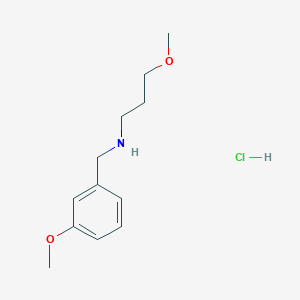

![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)
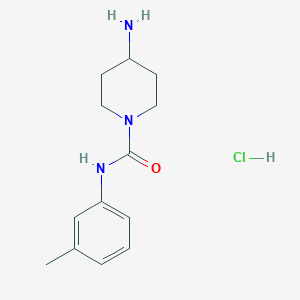
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
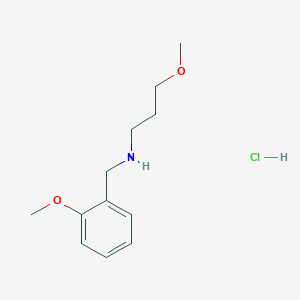

![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086195.png)
